(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
“(4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone” is a chemical compound with the molecular formula C23H26N4O. It has an average mass of 374.479 Da and a monoisotopic mass of 374.210663 Da .
Molecular Structure Analysis
The systematic name for this compound is (1,5-Dimethyl-1H-pyrazol-3-yl)[4-(diphenylmethyl)-1-piperazinyl]methanone. The SMILES representation is Cc1cc(nn1C)C(=O)N2CCN(CC2)C(c3ccccc3)c4ccccc4 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 539.6±50.0 °C at 760 mmHg, and a flash point of 280.1±30.1 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Central Nervous System Effects and Anticonvulsant Properties
Research has demonstrated that derivatives of this compound exhibit central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity. Specific derivatives have shown promise as potent depressants and possess a behavioral profile suggestive of antipsychotic activity without impairing motor functioning, indicating potential use in treating convulsions and psychotic disorders (Butler, Wise, & Dewald, 1984).
Anticancer Activity
Compounds related to (4-benzhydrylpiperazin-1-yl)(1,3-dimethyl-1H-pyrazol-4-yl)methanone have been synthesized with the aim of enhancing cytotoxic activity against various cancer cell lines. A derivative showed potent inhibitory activity against cancer cell lines, including breast, colon, and liver cancers, and demonstrated significant inhibitory activity against key growth factor receptors, suggesting its potential as a therapeutic agent in cancer treatment (Bakr & Mehany, 2016).
Antimicrobial Activity
Novel derivatives have been evaluated for their antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Sensor for Metal Ions
Derivatives have also been studied as colorimetric sensors for Fe(III) and fluorescent sensors for Al(III), demonstrating significant optical responses towards these metal ions. This indicates potential applications in the development of new materials for detecting and quantifying metal ions in various environmental and biological samples (Soufeena & Aravindakshan, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is human carbonic anhydrase (hCA) . Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . Among the 12 catalytically active isoforms, hCA VII is one of the least understood cytosolic isoforms .
Mode of Action
The compound acts as an effective inhibitor of human carbonic anhydrase (hCA), particularly hCA VII . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the reversible hydration of carbon dioxide . By inhibiting hCA VII, it disrupts the normal function of this enzyme, which is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .
Result of Action
The inhibition of hCA VII by this compound can lead to various molecular and cellular effects. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABAA receptors . Therefore, the inhibition of hCA VII may affect these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms . .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(1,3-dimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-21(17-25(2)24-18)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIRKZPAIMTSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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